Methyl 3-(1H-indol-5-yl)benzoate
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Overview
Description
Methyl 3-(1H-indol-5-yl)benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and indole, featuring a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-indol-5-yl)benzoate typically involves the esterification of 3-(1H-indol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-5-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole or benzoate rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole or benzoate rings .
Scientific Research Applications
Methyl 3-(1H-indol-5-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(1H-indol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)benzoic acid: The parent compound of Methyl 3-(1H-indol-5-yl)benzoate, differing only by the presence of a carboxylic acid group instead of a methyl ester.
Methyl 3-(1H-indol-3-yl)benzoate: A structural isomer with the indole group attached at a different position on the benzoate ring.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of the indole and benzoate moieties makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-(1H-indol-5-yl)benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-17-15/h2-10,17H,1H3 |
InChI Key |
DFBVZQCMGMMULC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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